molecular formula C16H12N2O3 B4987704 3-(1,3-benzodioxol-5-yliminomethyl)-1H-indol-2-ol

3-(1,3-benzodioxol-5-yliminomethyl)-1H-indol-2-ol

Cat. No.: B4987704
M. Wt: 280.28 g/mol
InChI Key: NGXUWAROBJWYLJ-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yliminomethyl)-1H-indol-2-ol is a complex organic compound that features both an indole and a benzodioxole moiety. These structural motifs are known for their presence in various biologically active molecules, making this compound of significant interest in medicinal chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yliminomethyl)-1H-indol-2-ol typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 1H-indol-2-amine under acidic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid like hydrochloric acid to facilitate the imine formation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale batch reactions using the same condensation principles. The process would be optimized for yield and purity, potentially involving recrystallization or chromatographic techniques for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imine group, converting it into an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

3-(1,3-Benzodioxol-5-yliminomethyl)-1H-indol-2-ol has been explored for various scientific research applications:

Mechanism of Action

The mechanism by which 3-(1,3-benzodioxol-5-yliminomethyl)-1H-indol-2-ol exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in cell cycle regulation and apoptosis. The compound may induce cell cycle arrest and apoptosis in cancer cells by modulating the activity of tubulin and other microtubule-associated proteins .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-3-(2-methyl-1H-indol-3-yl)urea
  • Ethyl 3-(1,3-benzodioxol-5-yl)acrylate
  • 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid

Uniqueness

What sets 3-(1,3-benzodioxol-5-yliminomethyl)-1H-indol-2-ol apart from similar compounds is its unique combination of the benzodioxole and indole moieties, which may confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yliminomethyl)-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-16-12(11-3-1-2-4-13(11)18-16)8-17-10-5-6-14-15(7-10)21-9-20-14/h1-8,18-19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXUWAROBJWYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N=CC3=C(NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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